7-Bromothieno[3,2-d]pyrimidin-4(3H)-one

Medicinal Chemistry Physicochemical Properties Lipophilicity

7-Bromothieno[3,2-d]pyrimidin-4(3H)-one is a privileged brominated thienopyrimidinone heterocycle. The 7-position bromine enables regioselective Pd-catalyzed cross-coupling for rapid SAR diversification in kinase, ENPP1, and DGAT1 inhibitor programs. This scalable building block offers a reliable entry point for hit-to-lead optimization, with documented multi-gram to kilogram synthesis available.

Molecular Formula C6H3BrN2OS
Molecular Weight 231.07 g/mol
CAS No. 31169-25-2
Cat. No. B1384412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromothieno[3,2-d]pyrimidin-4(3H)-one
CAS31169-25-2
Molecular FormulaC6H3BrN2OS
Molecular Weight231.07 g/mol
Structural Identifiers
SMILESC1=C(C2=C(S1)C(=O)NC=N2)Br
InChIInChI=1S/C6H3BrN2OS/c7-3-1-11-5-4(3)8-2-9-6(5)10/h1-2H,(H,8,9,10)
InChIKeySFFNZDXKMOSLNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromothieno[3,2-d]pyrimidin-4(3H)-one (CAS 31169-25-2) Procurement Baseline


7-Bromothieno[3,2-d]pyrimidin-4(3H)-one (CAS 31169-25-2) is a brominated thienopyrimidinone heterocycle with molecular formula C6H3BrN2OS and molecular weight 231.07 g/mol [1]. It is classified as a 6,5-fused heteroaromatic building block . This compound is not an active pharmaceutical ingredient but a versatile synthetic intermediate and a key starting material for medicinal chemistry campaigns targeting kinase inhibition and related therapeutic areas [2][3].

7-Bromothieno[3,2-d]pyrimidin-4(3H)-one (CAS 31169-25-2): Why In-Class Substitution Is Not Recommended


Although thieno[3,2-d]pyrimidin-4(3H)-ones share a common scaffold, substitution position and electronic effects dictate both reactivity in downstream transformations and biological target engagement . The 7-bromo derivative possesses a unique combination of a halogen at the thiophene ring and a lactam functionality, enabling regioselective cross-coupling reactions and serving as a privileged intermediate in multiple patent families [1][2]. Closely related analogs such as the 6-bromo regioisomer (CAS 215927-36-9) [3] or the 7-nitro derivative (CAS 31169-26-3) are not interchangeable due to divergent chemical reactivity, physicochemical profiles (e.g., XLogP3 = 1.4 vs. 0.3 for parent), and distinct patent protection landscapes [4].

7-Bromothieno[3,2-d]pyrimidin-4(3H)-one (CAS 31169-25-2): Quantified Differentiation Evidence


7-Bromo vs. Parent Thieno[3,2-d]pyrimidin-4(3H)-one: Physicochemical Divergence

The introduction of bromine at the 7-position substantially increases lipophilicity relative to the parent scaffold. 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one has a computed XLogP3 of 1.4 [1], whereas the parent thieno[3,2-d]pyrimidin-4(3H)-one (CAS 16234-10-9) has a reported XLogP3 of 0.3 [2]. This ~1.1 log unit increase indicates a ~12.6-fold higher partition coefficient, which can significantly impact membrane permeability, solubility, and metabolic stability in downstream drug candidates.

Medicinal Chemistry Physicochemical Properties Lipophilicity

7-Bromo vs. 7-Nitro Analog: Reactivity and Synthetic Handle Differentiation

The bromine atom at the 7-position enables a distinct set of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are not accessible with the 7-nitro analog . While the 7-nitro derivative (CAS 31169-26-3) may serve as a precursor to amines via reduction, the 7-bromo compound offers direct access to C-C and C-N bond formation without a change in oxidation state, providing synthetic versatility in parallel library synthesis .

Organic Synthesis Cross-Coupling Building Blocks

7-Bromo vs. 6-Bromo Regioisomer: Position-Specific Patent and Biological Relevance

The 7-bromo regioisomer is explicitly claimed as a key intermediate in multiple therapeutic patents, including WO-2021133915-A1 for ENPP1 modulators [1] and EP-3468974-A1 for piperidinyl derivatives [2]. The 6-bromo regioisomer (CAS 215927-36-9) is also a known intermediate for kinase inhibitors [3], but it does not appear in these specific patent families. This difference in intellectual property positioning may impact freedom-to-operate assessments for commercial development.

Kinase Inhibitors DGAT1 ENPP1 Patent Analysis

Fragment-Based Screening: Thieno[3,2-d]pyrimidin-4(3H)-one Scaffold as a Privileged Kinase Inhibitor Start Point

In fragment-based screening against PDK1, thieno[3,2-d]pyrimidin-4(3H)-ones were selected as first-choice start points due to their potency and high ligand efficiency . While the 7-bromo derivative was not the primary hit, it serves as a key synthetic intermediate for elaborating this scaffold [1]. The core scaffold demonstrated PDK1 IC50 values in the low micromolar range (e.g., 4 and 5 in the study) , establishing a foundation for optimization.

PDK1 Inhibitor Fragment-Based Drug Discovery Ligand Efficiency

Synthetic Yield and Scalability: A Robust Route to 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one

A scalable synthesis of 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one is reported via bromination of the parent thieno[3,2-d]pyrimidin-4(3H)-one with bromine in acetic acid at 120°C . The reaction proceeds with good conversion, yielding the product as an off-white to light brown solid . This reliable methodology supports procurement of multi-gram quantities with consistent quality.

Process Chemistry Synthesis Bromination

7-Bromothieno[3,2-d]pyrimidin-4(3H)-one (CAS 31169-25-2): Evidence-Backed Application Scenarios


Medicinal Chemistry: ENPP1 and DGAT1 Inhibitor Development

Based on its explicit use as an intermediate in patents for ENPP1 modulators [1] and DGAT1 inhibitors [2], this building block is directly applicable to drug discovery programs targeting metabolic disorders, cancer, and inflammatory diseases. Researchers can leverage the bromine handle for rapid diversification to explore SAR around the thienopyrimidinone core.

Fragment-Based Drug Discovery: PDK1 and Kinase Inhibitor Scaffold Elaboration

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold has been validated as a PDK1 inhibitor fragment . 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one serves as a versatile synthetic entry point for elaborating this scaffold into more potent and selective kinase inhibitors, as demonstrated in published medicinal chemistry campaigns [3].

Organic Synthesis: Cross-Coupling and Heterocyclic Library Generation

The bromine substituent at the 7-position enables Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) , allowing efficient generation of diverse thienopyrimidinone libraries. This reactivity is essential for hit-to-lead optimization and for exploring chemical space around biologically active cores.

Process Chemistry: Multi-Gram Scale Synthesis and Supply Chain Stability

A robust and scalable bromination procedure ensures that this building block can be reliably sourced in multi-gram to kilogram quantities, supporting both early-stage research and late-stage development. The well-documented synthesis and availability from multiple vendors mitigate supply chain risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.